

An In-depth Technical Guide to the Synthesis and Chemical Profile of Dimethirimol

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Compound of Interest

Compound Name: Dimethirimol

Cat. No.: B1530832

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This technical guide provides a comprehensive overview of the fungicide **Dimethirimol**, with a focus on its synthesis pathway, chemical structure, and relevant physicochemical properties. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.

Chemical Structure and Properties

Dimethirimol, with the IUPAC name 5-butyl-2-(dimethylamino)-6-methyl-4(1H)-pyrimidinone, is a systemic fungicide belonging to the hydroxypyrimidine class.^[1] First introduced in 1970, it has been primarily used to control powdery mildew on various crops.^[1]

Chemical Formula: $C_{11}H_{19}N_3O$ ^[2]

Molecular Weight: 209.29 g/mol ^[2]

CAS Registry Number: 5221-53-4^[2]

Appearance: White crystalline solid

The chemical structure of **Dimethirimol** is characterized by a pyrimidine ring substituted with a butyl group, a dimethylamino group, a methyl group, and a hydroxyl group.

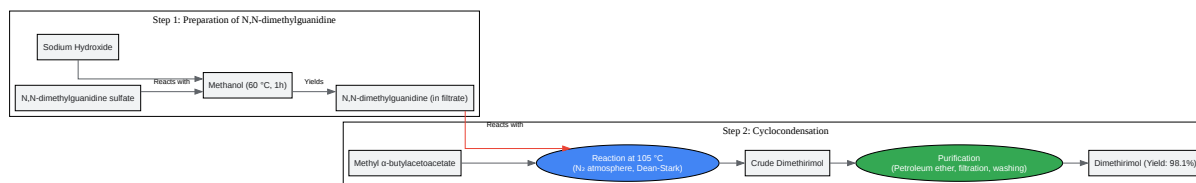
Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of **Dimethirimol** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Melting Point	102 °C	[3]
Boiling Point	296.1 °C at 760 mmHg	[3]
Density	1.07 g/cm ³	[3]
Water Solubility	1.2 g/L (25 °C)	[3]
Vapor Pressure	1.5 x 10 ⁻³ Pa (30 °C)	[3]
XLogP3	1.89920	[3]
Acute Oral LD50 (Rat)	2350 mg/kg	[3]
Acute Oral LD50 (Mouse)	800 mg/kg	[3]

Synthesis Pathway

The primary synthesis of **Dimethirimol** involves a condensation reaction between a guanidine derivative and a β -keto ester. A detailed experimental protocol, as derived from patent literature, is provided below. The overall synthesis can be visualized as a two-step process.



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Figure 1: Synthesis Pathway of **Dimethirimol**.

Experimental Protocols

The following experimental protocols are based on the synthesis route described in patent CN111978262.[4]

Step 1: Preparation of N,N-dimethylguanidine solution

- Apparatus: A 500 mL three-necked reaction flask equipped with a mechanical stirrer, thermometer, and condenser.
- Reagents:
 - N,N-dimethylguanidine sulfate: 89.8 g (0.33 mol)
 - Sodium hydroxide: 24.0 g (0.6 mol)
 - Methanol: 150 g
- Procedure:

1. To the reaction flask, add N,N-dimethylguanidine sulfate, sodium hydroxide, and methanol.
2. Stir the mixture at 60 °C for 1 hour.
3. After the reaction, filter the mixture. The resulting filtrate contains N,N-dimethylguanidine and is used directly in the next step.

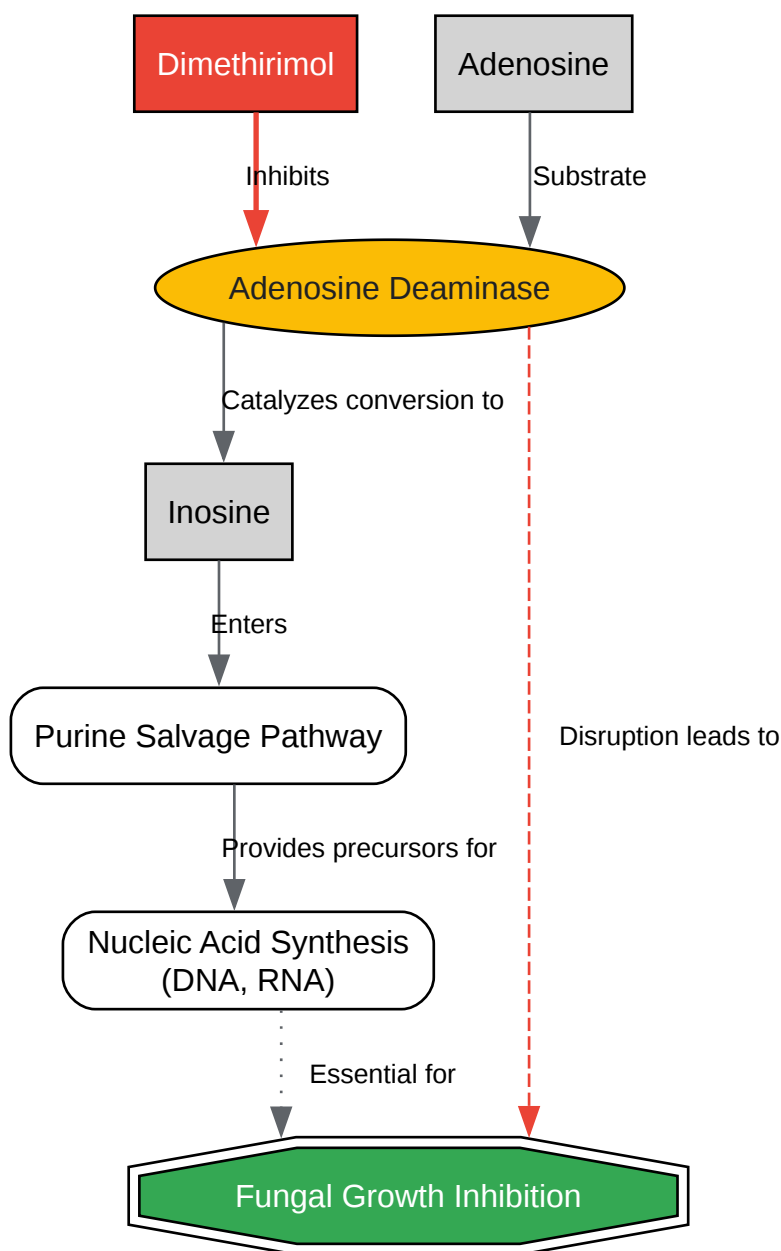
Step 2: Synthesis of 2-Dimethylamino-5-n-butyl-6-methyl-4-hydroxypyrimidine (Dimethirimol)

- Apparatus: A 500 mL four-necked reaction flask equipped with a mechanical stirrer, thermometer, condenser, and a Dean-Stark apparatus for water separation.
- Reagents:
 - Filtrate from Step 1 (containing N,N-dimethylguanidine)
 - Methyl α -butylacetoacetate: 258.0 g (1.5 mol)
 - Petroleum ether: 258.0 g
 - Water (for washing)
- Procedure:
 1. Transfer the filtrate from the previous step to the four-necked reaction flask.
 2. Remove the methanol via distillation.
 3. Fit the flask with a Dean-Stark apparatus and add methyl α -butylacetoacetate.
 4. Introduce a nitrogen carrier gas at a flow rate of 20 mL/min.
 5. Heat the reaction mixture to 105 °C. Water and any remaining methanol will be collected in the Dean-Stark trap.
 6. Once the separation of water and methanol is complete, cool the reaction mixture to 70 °C.

7. Add petroleum ether to the mixture and continue to stir while cooling.
8. Filter the resulting precipitate.
9. Wash the filter cake twice with 89.8 g of water.
10. Dry the product to obtain 2-dimethylamino-5-n-butyl-6-methyl-4-hydroxypyrimidine (**Dimethirimol**).
11. The reported yield is 98.1% with a purity of 98.1%.^[4]

Mechanism of Fungicidal Action

Dimethirimol acts as a systemic fungicide, specifically targeting the nucleic acid synthesis in fungi.^[2] Its mode of action involves the inhibition of the enzyme adenosine deaminase.^{[3][5]} This enzyme is crucial for the purine salvage pathway, catalyzing the deamination of adenosine to inosine. By inhibiting this enzyme, **Dimethirimol** disrupts the normal synthesis of nucleic acids, leading to the cessation of fungal growth and proliferation.



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Figure 2: Mechanism of Action of **Dimethirimol**.

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